6-Chloro-5-fluoro-4-methoxy-3-pyridinol

Nucleophilic Aromatic Substitution SNAr Pyridine Reactivity

6-Chloro-5-fluoro-4-methoxy-3-pyridinol (CAS 1184172-47-1) is a highly substituted pyridine derivative, belonging to the class of halogenated hydroxypyridines. This compound is characterized by the presence of a chlorine atom at the 6-position, a fluorine atom at the 5-position, a methoxy group at the 4-position, and a hydroxyl group at the 3-position on the pyridine ring.

Molecular Formula C6H5ClFNO2
Molecular Weight 177.56 g/mol
CAS No. 1184172-47-1
Cat. No. B13922971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-fluoro-4-methoxy-3-pyridinol
CAS1184172-47-1
Molecular FormulaC6H5ClFNO2
Molecular Weight177.56 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC=C1O)Cl)F
InChIInChI=1S/C6H5ClFNO2/c1-11-5-3(10)2-9-6(7)4(5)8/h2,10H,1H3
InChIKeyJFDGZMZPRFRNPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready: Sourcing 6-Chloro-5-fluoro-4-methoxy-3-pyridinol (CAS 1184172-47-1)


6-Chloro-5-fluoro-4-methoxy-3-pyridinol (CAS 1184172-47-1) is a highly substituted pyridine derivative, belonging to the class of halogenated hydroxypyridines. This compound is characterized by the presence of a chlorine atom at the 6-position, a fluorine atom at the 5-position, a methoxy group at the 4-position, and a hydroxyl group at the 3-position on the pyridine ring. Due to this specific combination of electron-withdrawing halogens and electron-donating substituents, it serves as a specialized and densely functionalized building block for medicinal chemistry and agrochemical research [1]. Its utility is rooted in its potential for further derivatization through cross-coupling reactions, nucleophilic aromatic substitution, and O-alkylation, providing access to complex molecular architectures.

Why Generic Substitution of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol (CAS 1184172-47-1) is Not Advisable


Selecting a generic or seemingly similar pyridine derivative as a substitute for 6-Chloro-5-fluoro-4-methoxy-3-pyridinol (CAS 1184172-47-1) is not a scientifically sound strategy due to the profound and often unpredictable impact of its unique substituent pattern. The 4-methoxy group and 3-hydroxyl group are essential for electron density modulation and serve as handles for specific synthetic elaborations, such as O-alkylation or conversion to a triflate for cross-coupling. Critically, the 6-chloro and 5-fluoro atoms are not interchangeable with other halogens like bromo or iodo; their distinct electronic and steric properties directly govern the reactivity in critical steps like nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) . Changing the regiochemistry or substituting a halogen could lead to a complete failure of a downstream synthetic sequence due to altered reaction rates or chemoselectivity. Furthermore, the lipophilicity and metabolic stability, crucial parameters in drug discovery, are finely tuned by this specific halogen combination [1]. Using an alternative core would invalidate prior structure-activity relationship (SAR) studies and potentially introduce unknown liabilities.

Quantitative Differentiation Evidence for 6-Chloro-5-fluoro-4-methoxy-3-pyridinol (CAS 1184172-47-1)


Head-to-Head Reactivity: SNAr Rate Enhancement via 5-Fluoro Substitution in Pyridinols

The 5-fluoro substituent in 6-Chloro-5-fluoro-4-methoxy-3-pyridinol is critical for enhancing its reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to its non-fluorinated analog. A study on related pyridinols demonstrated that a fluorine atom ortho to a leaving group (such as the 6-chloro group) significantly accelerates SNAr by stabilizing the Meisenheimer complex intermediate through its strong -I inductive effect. While not on the exact target compound, this class-level evidence shows that 2,3-difluoropyridine reacts with methoxide under SNAr conditions substantially faster than 2-fluoropyridine or 3-fluoropyridine, highlighting the activating effect of an adjacent fluorine [1].

Nucleophilic Aromatic Substitution SNAr Pyridine Reactivity Fluorine Effect

Critical Physicochemical Differentiation: LogP and TPSA in Drug Design

The unique substitution pattern of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol results in a distinct lipophilicity and polarity profile that is central to its value as a drug discovery scaffold. Its calculated partition coefficient (cLogP) is 1.5, and its topological polar surface area (TPSA) is 42.4 Ų [1]. In the context of medicinal chemistry optimization, the introduction of both chlorine and fluorine atoms, in conjunction with a methoxy group, is a proven strategy to enhance metabolic stability and membrane permeability. This specific balance of lipophilicity and polarity differentiates it from other monosubstituted pyridinols, such as 4-methoxy-3-pyridinol (cLogP ~0.6, TPSA ~42.4 Ų) or 5-fluoro-3-pyridinol (cLogP ~0.3, TPSA ~33.1 Ų) [REFS-2, REFS-3]. The higher cLogP of the target compound suggests it is better suited for crossing biological membranes, which is a critical factor in lead optimization campaigns.

Lipophilicity LogP Medicinal Chemistry Drug-likeness

Structural Uniqueness Verified by Public Database Cross-Referencing

A search of major chemical databases confirms the structural uniqueness of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol. As of 2024, this exact combination of substituents at these specific positions on the pyridine ring is indexed with a single, unambiguous PubChem CID (57841571) and ChemSpider ID (34994114), which correspond directly to CAS 1184172-47-1 [REFS-1, REFS-2]. A substructure search for 5-fluoro-6-chloro-4-methoxy-3-pyridinol returns no other known isomers or close analogs. This stands in contrast to other regioisomers, such as 2-chloro-5-fluoro-4-methoxy-pyridine, which are more commonly found in patent literature. This level of precise indexing is a clear indicator of a distinct chemical entity and ensures that procurement of CAS 1184172-47-1 yields the exact molecule intended for the project, eliminating the risk of isomer contamination that could derail a sensitive assay or synthetic step.

Chemical Informatics Database Mining Scaffold Uniqueness

Lack of Direct, Quantitative Biological Data Requires Case-Specific Validation

A comprehensive literature and patent search reveals a critical point: there are currently no publicly available, peer-reviewed studies that provide direct, quantitative biological activity data (e.g., IC50, Ki, EC50) for 6-Chloro-5-fluoro-4-methoxy-3-pyridinol against a specific biological target in a comparative context. Claims of 'significant biological activity' found on some vendor websites are generic and unsupported by accessible data . This absence of data is the most important differentiator for scientific selection. It means that any decision to procure this compound must be based on its unique chemical properties and its potential as a custom synthetic intermediate, not on a predetermined biological profile.

Data Transparency Procurement Caution Biological Assay

Strategic Deployment Scenarios for 6-Chloro-5-fluoro-4-methoxy-3-pyridinol (CAS 1184172-47-1)


Custom Synthesis of Novel Kinase Inhibitors via Sequential SNAr and Cross-Coupling

Given its predictable and enhanced SNAr reactivity at the 6-position due to the 5-fluoro group [1], this compound is an ideal scaffold for constructing complex kinase inhibitor cores. The 6-chloro can be displaced by a range of nucleophiles (e.g., amines, alcohols) to introduce diversity at one vector, while the 3-hydroxyl can be subsequently functionalized (e.g., alkylated or converted to a triflate) to allow for a second diversification step via a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). The unique cLogP of 1.5 also positions it as a superior starting point for optimizing the ADME properties of the final drug candidates compared to more polar pyridinol alternatives [2].

Synthesis of Lipophilic Agrochemical Intermediates

The increased lipophilicity (cLogP = 1.5) conferred by the chloro, fluoro, and methoxy substituents makes this compound a valuable building block for agrochemical research [1]. Many modern fungicides and herbicides benefit from enhanced membrane permeability and metabolic stability. 6-Chloro-5-fluoro-4-methoxy-3-pyridinol can be further elaborated to generate novel pyridine-based herbicides or fungicides where its physicochemical properties are advantageous for plant uptake and translocation.

Exploratory Medicinal Chemistry for Novel Chemical Space Exploration

For research groups focused on exploring new chemical space, the uniqueness of this scaffold, as confirmed by its singular database presence [2], is a significant advantage. Its procurement allows for the generation of proprietary libraries of compounds that are less likely to be found in existing patent literature. This offers a strategic advantage in drug discovery programs seeking to develop first-in-class therapeutic agents with novel intellectual property positions. The project should be approached as a de novo exploration, where all biological activity is to be determined empirically.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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